molecular formula C20H18N4O2 B2513604 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole CAS No. 1171326-19-4

3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B2513604
CAS No.: 1171326-19-4
M. Wt: 346.39
InChI Key: OHQLHKIDFYTGSC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, linked to a pyrazolidine ring and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyrazolidine Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as nitro, sulfo, or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the oxadiazole ring have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. Research is ongoing to explore the therapeutic potential of this specific compound.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the pyrazolidine ring, making it less complex.

    5-(3-Methoxyphenyl)-1,2,4-oxadiazole: Similar but without the dimethylphenyl group.

    Pyrazolidine derivatives: Compounds with similar pyrazolidine rings but different substituents.

Uniqueness

The uniqueness of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole lies in its combined structural features, which provide a distinct set of chemical and biological properties. The presence of both the oxadiazole and pyrazolidine rings, along with the specific phenyl substitutions, makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole (CAS Number: 1171326-19-4) belongs to the oxadiazole class of compounds, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific oxadiazole derivative, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2} with a molecular weight of 350.4 g/mol. The structure features a unique arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
CAS Number1171326-19-4

Biological Activity Overview

  • Antibacterial Activity :
    Recent studies have highlighted the potential of oxadiazole derivatives as antibacterial agents. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and assessed their antibacterial activity against several microbial strains. The results indicated that these compounds exhibited significant antibacterial effects comparable to established antibiotics like amoxicillin and cefixime .
  • Anticancer Properties :
    Oxadiazole derivatives have shown promise in cancer treatment. In vitro studies demonstrated that certain oxadiazole compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage .
    • Case Study : A specific derivative exhibited an IC50 value in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity .
  • Anti-inflammatory Effects :
    Some oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in diseases characterized by chronic inflammation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through pathways involving p53 and caspases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this oxadiazole derivative and its biological targets at the molecular level. These studies reveal how the compound binds to active sites of proteins involved in disease processes, providing insights into its efficacy as a therapeutic agent .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-12-7-8-15(9-13(12)2)19-22-20(26-24-19)17-11-21-23-18(17)14-5-4-6-16(10-14)25-3/h4-10,17-18,21,23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWEWXGOGXQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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